molecular formula C13H13N3O2S2 B14808663 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide

Cat. No.: B14808663
M. Wt: 307.4 g/mol
InChI Key: MXCPHQCTIGNRCV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized with α-haloketones to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiazole derivatives, substituted methoxyphenyl derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The thiazole ring and methoxyphenyl group play a crucial role in binding to the active sites of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide
  • 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
  • 2-(4-methoxyphenyl)-1,3-thiazole-4-carbonitrile

Uniqueness

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide is unique due to the presence of the carbamothioyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with molecular targets and increases its potential for various applications in research and industry.

Properties

Molecular Formula

C13H13N3O2S2

Molecular Weight

307.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-ylcarbamothioyl)acetamide

InChI

InChI=1S/C13H13N3O2S2/c1-18-10-4-2-9(3-5-10)8-11(17)15-12(19)16-13-14-6-7-20-13/h2-7H,8H2,1H3,(H2,14,15,16,17,19)

InChI Key

MXCPHQCTIGNRCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=NC=CS2

Origin of Product

United States

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